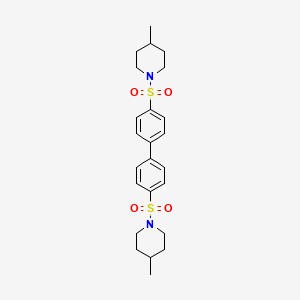

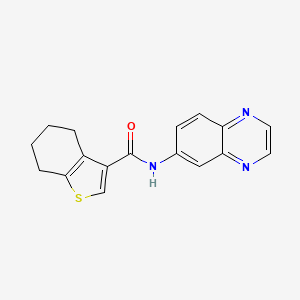

N1-(4-methylbenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . Notable synthetic methods include the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

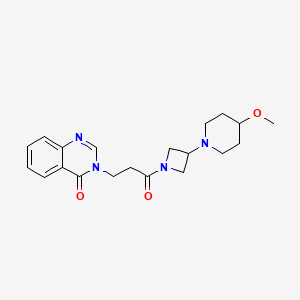

The molecular structure of this compound includes a thiophene ring, a tetrahydroquinoline ring, and an oxalamide group. Thiophene is a five-membered heterocycle containing one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of biologically active compounds . The Gewald reaction is one such example, producing aminothiophene derivatives .Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis

- Synthesis of Quinazolines : A method for preparing 2-substituted quinazolines involves reacting aldehydes with N-(1-chloroalkyl)pyridinium chlorides, yielding 1,2,3,4-tetrahydroquinazolines. This synthesis demonstrates the versatility of quinazoline derivatives in chemical reactions (Eynde et al., 1993).

- Reactivity with Supercritical Water : The reactions of benzylamine, a structural analog of the compound of interest, with supercritical water were explored to understand the chemical behavior of benzylamine derivatives under extreme conditions. This study provides insights into the chemical stability and potential transformations of similar compounds (Houser et al., 1989).

Biological Activities

- Dopamine Transporter Interaction : Tetrahydropapaveroline and its derivatives, which share structural similarities with the compound of interest, have been studied for their ability to inhibit dopamine uptake through the dopamine transporter. This indicates the potential of such compounds to interact with biological systems and affect dopaminergic signaling (Okada et al., 1998).

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-16-6-8-17(9-7-16)15-25-22(28)23(29)26-19-10-11-20-18(14-19)4-2-12-27(20)24(30)21-5-3-13-31-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQZEMQBDJSLKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2753691.png)

![N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B2753693.png)

![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2753694.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2753700.png)

![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2753703.png)

![2-(3-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753705.png)